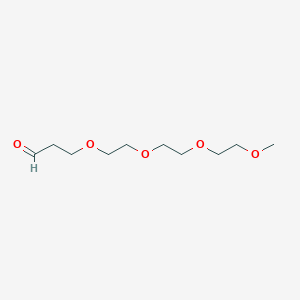

m-PEG4-アルデヒド

説明

M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of m-PEG4-aldehyde is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .Physical And Chemical Properties Analysis

M-PEG4-aldehyde has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .科学的研究の応用

PROTACリンカー

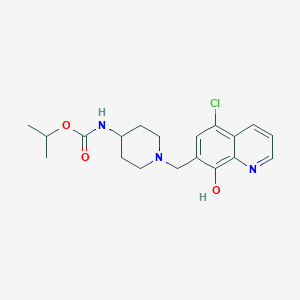

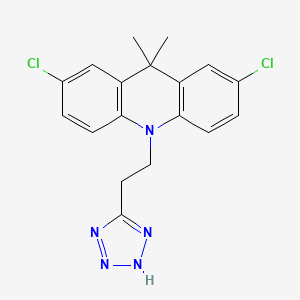

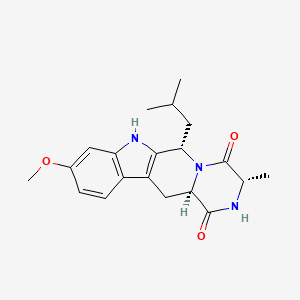

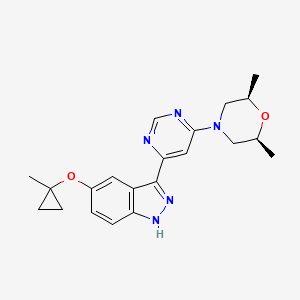

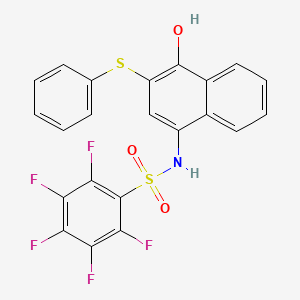

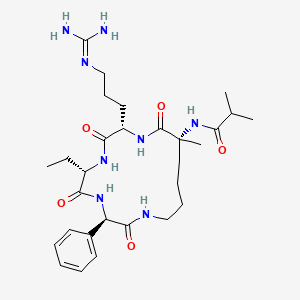

m-PEG4-アルデヒドは、ポリエチレングリコール(PEG)ベースのPROTACリンカーです {svg_1} {svg_2}. PROTAC(プロテオリシス標的キメラ)は、E3ユビキチンリガーゼを特定のタンパク質に募集して分解を標的とする薬剤のクラスです {svg_3}. そのため、m-PEG4-アルデヒドはPROTAC合成における重要な成分です {svg_4}.

多光子リソグラフィー

m-PEG4-アルデヒドは、多光子リソグラフィー用の光開始剤として使用できます {svg_5}. 多光子リソグラフィーは、サブミクロン解像度で3D微細構造を印刷するためのレーザーベースの積層造形技術です {svg_6}. 光開始剤は、高強度の光を吸収し、ラジカルを生成して光重合を開始します {svg_7}.

Safety and Hazards

生化学分析

Biochemical Properties

m-PEG4-aldehyde plays a crucial role in biochemical reactions due to its ability to form stable linkages with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its aldehyde group, which can form covalent bonds with amino groups on proteins and peptides. This interaction is particularly useful in the synthesis of PROTACs, where m-PEG4-aldehyde acts as a linker between a ligand for an E3 ubiquitin ligase and a ligand for a target protein . The polyethylene glycol (PEG) backbone of m-PEG4-aldehyde enhances the solubility and stability of the resulting conjugates, making it an essential component in biochemical research .

Cellular Effects

m-PEG4-aldehyde influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and subsequent proteasomal degradation of target proteins. For example, in the context of PROTACs, m-PEG4-aldehyde helps in the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and degradation . This targeted protein degradation can modulate cellular functions and has potential therapeutic applications in treating diseases caused by aberrant protein expression.

Molecular Mechanism

The molecular mechanism of m-PEG4-aldehyde involves its role as a linker in PROTACs. At the molecular level, m-PEG4-aldehyde forms covalent bonds with the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome . The PEG backbone of m-PEG4-aldehyde provides flexibility and solubility, enhancing the efficiency of this process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG4-aldehyde can change over time due to its stability and degradation properties. m-PEG4-aldehyde is generally stable under recommended storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that m-PEG4-aldehyde maintains its functionality in in vitro and in vivo experiments, although the efficiency of protein degradation may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of m-PEG4-aldehyde in animal models vary with different dosages. At optimal dosages, m-PEG4-aldehyde effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, there may be adverse effects, including off-target protein degradation and potential toxicity . It is crucial to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

m-PEG4-aldehyde is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in the ubiquitination process . The PEG backbone of m-PEG4-aldehyde also influences metabolic flux and metabolite levels by enhancing the solubility and stability of the conjugates formed during biochemical reactions .

Transport and Distribution

Within cells and tissues, m-PEG4-aldehyde is transported and distributed through interactions with transporters and binding proteins. The PEG backbone increases its aqueous solubility, facilitating its distribution in biological systems. m-PEG4-aldehyde can accumulate in specific cellular compartments, depending on the targeting signals and post-translational modifications of the conjugates it forms.

Subcellular Localization

The subcellular localization of m-PEG4-aldehyde is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct m-PEG4-aldehyde to specific compartments or organelles within the cell, where it can exert its effects . The precise localization of m-PEG4-aldehyde and its conjugates is crucial for their function in targeted protein degradation and other biochemical processes.

特性

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJZJYTQKVDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)